molecular formula C54H69N11O10S2 B011836 Lanreotide CAS No. 108736-35-2

Lanreotide

Cat. No.: B011836
CAS No.: 108736-35-2
M. Wt: 1096.3 g/mol
InChI Key: PUDHBTGHUJUUFI-MDICWYLLSA-N
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Description

Lanreotide is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the management of acromegaly and symptoms caused by neuroendocrine tumors, particularly carcinoid syndrome. This compound is marketed under the brand name Somatuline and is known for its long-acting properties, making it a valuable therapeutic agent in various medical conditions .

Scientific Research Applications

Lanreotide has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.

    Medicine: Primarily used in the treatment of acromegaly and neuroendocrine tumors. It is also being studied for its potential antitumor effects in non-endocrine tumors.

    Industry: Utilized in the development of long-acting peptide formulations and drug delivery systems

Mechanism of Action

Target of Action

Lanreotide, a synthetic octapeptide analogue of natural somatostatin, primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .

Mode of Action

This compound interacts with its targets, the somatostatin receptors, to exert mainly inhibitory effects . These effects are mediated via somatostatin receptors (SSTRs) 2 and 5 and include the inhibition of growth hormone release in the brain . This compound exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the suppression of cAMP and the activation of ion currents . This leads to the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through direct and indirect mechanisms, this compound also has potent antiproliferative effects .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its prolonged-release formulation . The apparent elimination half-life of this compound is approximately 54–63 days, in line with the expected prolonged-release characteristics . This long half-life allows for a dosing interval of 12 weeks, which could be achievable .

Result of Action

The molecular and cellular effects of this compound’s action are primarily inhibitory. It suppresses the release of growth hormone in the brain, leading to a decrease in the symptoms associated with hormone hypersecretion in neuroendocrine tumors . Furthermore, this compound has potent antiproliferative effects, which can slow the growth of neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound can vary among patients, suggesting that individual patient characteristics may play a role in its action .

Biochemical Analysis

Biochemical Properties

Lanreotide interacts with somatostatin receptors (SSTR1-5) present in the body . It exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Furthermore, through direct and indirect mechanisms, this compound has potent antiproliferative effects .

Cellular Effects

This compound influences cell function by suppressing the release of several hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It also has antiproliferative effects on cells, which can be beneficial in the management of neuroendocrine tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by binding to somatostatin receptors. This binding leads to the suppression of cAMP, which in turn activates ion currents such as K+ and Ca2+. This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These actions contribute to the antisecretory and antiproliferative effects of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are characterized by its long-acting nature. This compound has a prolonged-release formulation, which contributes to its sustained effects . It is well-tolerated and has been shown to prolong progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, it’s known that the inhibition of hepatic and renal cystogenesis by this compound is dose-dependent . This suggests that the effects of this compound can vary with different dosages.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanreotide is synthesized through a solution-phase synthesis method. The process involves coupling two suitably protected tetrapeptide fragments. The key steps include:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Lanreotide undergoes various chemical reactions, including:

    Oxidation: Involves the formation of disulfide bonds between cysteine residues.

    Reduction: Can break disulfide bonds, reverting the molecule to its reduced form.

    Substitution: Involves the replacement of specific functional groups under controlled conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.

    Reducing Agents: Dithiothreitol or beta-mercaptoethanol for reduction.

    Substitution Reagents: Specific reagents depending on the functional group being substituted.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct biological activities .

Comparison with Similar Compounds

    Octreotide: Another somatostatin analog used for similar indications.

    Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Comparison:

    Lanreotide vs. Octreotide: Both compounds are used in the treatment of acromegaly and neuroendocrine tumors.

    This compound vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions where multiple somatostatin receptors are involved.

This compound’s unique properties, such as its long-acting nature and specific receptor binding, make it a valuable therapeutic agent in various medical conditions, distinguishing it from other similar compounds.

Properties

Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide.

CAS No.

108736-35-2

Molecular Formula

C54H69N11O10S2

Molecular Weight

1096.3 g/mol

IUPAC Name

(4R,7S,10S,13R,16R,19S)-10-(4-aminobutyl)-N-[(3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40-,41+,42+,43+,44-,45-,46?/m0/s1

InChI Key

PUDHBTGHUJUUFI-MDICWYLLSA-N

Isomeric SMILES

C[C@@H](C(C(=O)N)NC(=O)[C@@H]1CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N)O

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Pictograms

Health Hazard

Related CAS

127984-74-1 (acetate salt)

sequence

XCYWKVCX

Synonyms

188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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